tert-Butyl (2,6-dichloropyridin-3-yl)carbamate
CAS No.: 1044149-00-9
Cat. No.: VC17541899
Molecular Formula: C10H12Cl2N2O2
Molecular Weight: 263.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1044149-00-9 |
|---|---|
| Molecular Formula | C10H12Cl2N2O2 |
| Molecular Weight | 263.12 g/mol |
| IUPAC Name | tert-butyl N-(2,6-dichloropyridin-3-yl)carbamate |
| Standard InChI | InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)13-6-4-5-7(11)14-8(6)12/h4-5H,1-3H3,(H,13,15) |
| Standard InChI Key | VRKIXDRDGJYINC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)Cl |
Introduction
Chemical Structure and Properties
Molecular Characterization
tert-Butyl (2,6-dichloropyridin-3-yl)carbamate has the molecular formula C₁₀H₁₂Cl₂N₂O₂, with a molecular weight of 271.12 g/mol. Its structure consists of a pyridine core substituted with chlorine atoms at the 2 and 6 positions and a tert-butyl carbamate group at the 3 position. The tert-butyl group provides steric bulk, influencing the compound’s solubility and stability, while the chlorine atoms enhance electrophilic reactivity .
Table 1: Comparative Molecular Properties of Dichloropyridinyl Carbamates
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Chlorine Positions | Carbamate Position |
|---|---|---|---|---|
| tert-Butyl (2,6-dichloropyridin-3-yl)carbamate | C₁₀H₁₂Cl₂N₂O₂ | 271.12 | 2, 6 | 3 |
| tert-Butyl (2,6-dichloropyridin-4-yl)carbamate | C₁₀H₁₂Cl₂N₂O₂ | 271.12 | 2, 6 | 4 |
| tert-Butyl (6-chloropyridin-2-yl)carbamate | C₁₀H₁₃ClN₂O₂ | 228.68 | 6 | 2 |
Physicochemical Properties
The compound’s physicochemical properties are inferred from structural analogs:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethylformamide) due to the carbamate group’s polarity, but limited solubility in water .
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Melting Point: Estimated to range between 120–140°C, based on similar tert-butyl carbamates .
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Stability: Likely stable under inert conditions but susceptible to hydrolysis in acidic or basic environments, releasing 2,6-dichloropyridin-3-amine and tert-butanol .
Synthesis and Reaction Pathways
Hypothetical Synthetic Routes
While no direct synthesis reports exist for tert-Butyl (2,6-dichloropyridin-3-yl)carbamate, its preparation can be extrapolated from methods used for analogous compounds. A plausible route involves:
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Amination of 2,6-dichloropyridine:
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Reacting 2,6-dichloropyridine with ammonia or an amine source to introduce an amino group at the 3 position.
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Carbamate Formation:
Reaction Scheme:
Industrial Scalability Challenges
Industrial production would require optimization of:
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Regioselectivity: Ensuring precise substitution at the 3 position during amination.
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Purification: Separating positional isomers (e.g., 2-, 3-, or 4-carbamate derivatives) via chromatography or crystallization .
| Application | Target | Proposed Mechanism |
|---|---|---|
| Anticancer Therapy | Cyclin-dependent kinases | Competitive inhibition at ATP-binding site |
| Antibacterial Agents | Bacterial topoisomerase IV | Interference with DNA replication |
Agrochemical Development
Chloropyridine carbamates are precursors in pesticide synthesis. For example:
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Herbicides: Structural analogs inhibit acetolactate synthase, a key enzyme in branched-chain amino acid biosynthesis .
Comparative Analysis with Structural Analogs
Reactivity Differences
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Positional Isomerism: The 3-carbamate derivative may exhibit distinct electronic effects compared to 2- or 4-substituted analogs, altering nucleophilic aromatic substitution rates .
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Steric Effects: The tert-butyl group at position 3 could hinder reactions at adjacent positions, unlike 2- or 4-carbamates .
Biological Activity Trends
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Enzyme Inhibition: 4-Carbamate analogs show higher affinity for CDK2 than 2-carbamates, suggesting the 3-carbamate might occupy an intermediate binding niche .
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Metabolic Stability: Tert-butyl carbamates generally resist hepatic degradation better than methyl or ethyl variants, enhancing in vivo half-lives .
Challenges and Future Directions
Research Gaps
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Synthetic Validation: Current pathways are theoretical; experimental verification is needed.
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Biological Screening: No published data exist on this compound’s activity against specific targets.
Recommended Studies
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Structure-Activity Relationships (SAR): Systematic modification of chlorine and carbamate positions to optimize potency.
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Crystallographic Analysis: Resolving binding modes with CDK2 or bacterial enzymes.
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